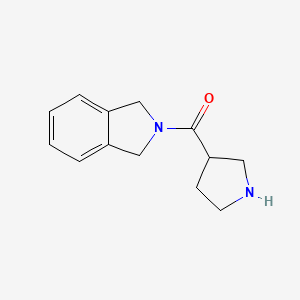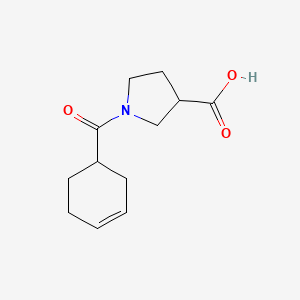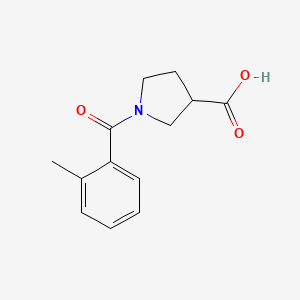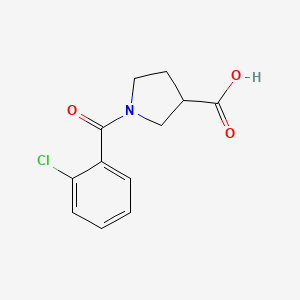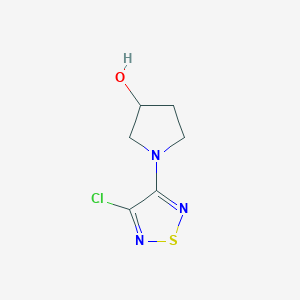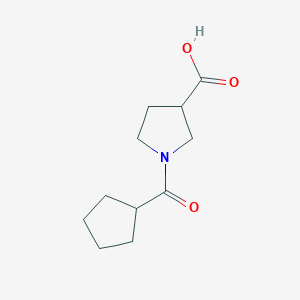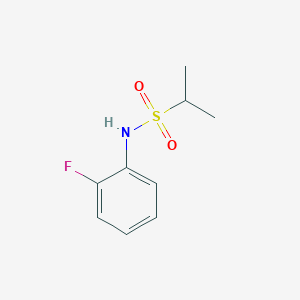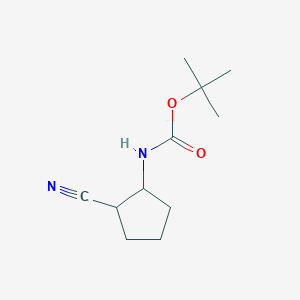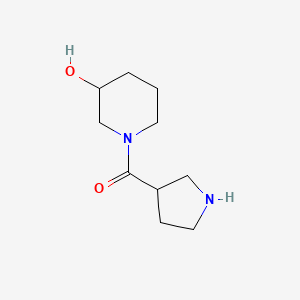![molecular formula C14H19NO2 B1468731 Acide 1-[(2,5-diméthylphényl)méthyl]pyrrolidine-3-carboxylique CAS No. 1498676-15-5](/img/structure/B1468731.png)
Acide 1-[(2,5-diméthylphényl)méthyl]pyrrolidine-3-carboxylique
Vue d'ensemble
Description
1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrolidine ring and a carboxylic acid group
Applications De Recherche Scientifique
1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Méthodes De Préparation
The synthesis of 1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the alkylation of pyrrolidine with 2,5-dimethylbenzyl chloride, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or amines.
Mécanisme D'action
The mechanism of action of 1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
- 1-[(2,3-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid
- 1-[(2,4-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid
- 1-[(2,6-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid
These compounds share a similar core structure but differ in the position of the methyl groups on the benzyl ring. The unique positioning of the methyl groups in 1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid can influence its chemical reactivity and biological activity, making it distinct from its analogs.
Propriétés
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-11(2)13(7-10)9-15-6-5-12(8-15)14(16)17/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNJHIHAVOQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


